molecular formula C11H16N2O2 B6184688 tert-butyl 3-(methylamino)pyridine-4-carboxylate CAS No. 2624126-14-1

tert-butyl 3-(methylamino)pyridine-4-carboxylate

Cat. No.: B6184688
CAS No.: 2624126-14-1
M. Wt: 208.3
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Description

tert-Butyl 3-(methylamino)pyridine-4-carboxylate: is an organic compound that features a tert-butyl ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(methylamino)pyridine-4-carboxylate typically involves the reaction of 3-(methylamino)pyridine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(methylamino)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidine derivatives.

    Substitution: 3-(methylamino)pyridine-4-carboxylic acid.

Scientific Research Applications

Chemistry: tert-Butyl 3-(methylamino)pyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(methylamino)pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting downstream signaling pathways .

Comparison with Similar Compounds

  • tert-Butyl 3-(methylamino)propylcarbamate
  • tert-Butyl 4-((3-(methylamino)piperidin-1-yl)methyl)piperidine-1-carboxylate

Comparison: While these compounds share the tert-butyl ester group, their structural differences lead to varying reactivity and applications. tert-Butyl 3-(methylamino)pyridine-4-carboxylate is unique due to its pyridine ring, which imparts distinct electronic properties and potential for diverse chemical transformations .

Properties

CAS No.

2624126-14-1

Molecular Formula

C11H16N2O2

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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